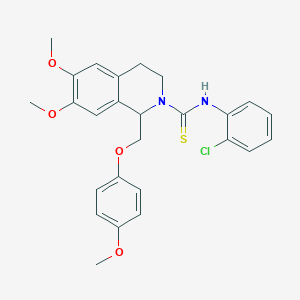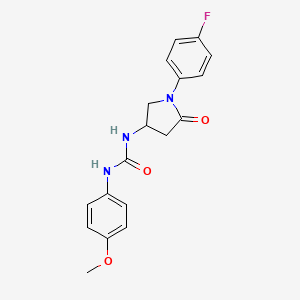![molecular formula C15H21N5OS B2396807 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide CAS No. 2034615-94-4](/img/structure/B2396807.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide, commonly known as TPA023, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPA023 belongs to the class of drugs known as positive allosteric modulators of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system.
科学的研究の応用
Pharmaceutical Research: Drug Development
Given its potential in cellular control, this compound could play a crucial role in drug development. By selectively targeting specific cellular processes, researchers may identify novel drug candidates or optimize existing ones. The ability to manipulate chemical reactions inside cells at precise locations could revolutionize drug discovery .
Optical Imaging and Microscopy
The compound’s opto-control capability sets it apart from traditional confocal microscopes. Researchers can use it for high-resolution imaging, similar to commercial fluorescence microscopes, but with the added benefit of precise control over chemical processes. This makes it valuable for studying cellular dynamics, protein interactions, and subcellular structures .
Cancer Research: Investigating Cellular Pathways
In cancer research, understanding cellular pathways is critical. By using RPOC technology, scientists can explore how specific chemical processes contribute to cancer progression. Targeting cancer cells with precision may lead to innovative therapeutic strategies or personalized treatments .
Neuroscience: Probing Neuronal Behavior
The compound’s site-specific control could be harnessed to study neuronal behavior. Researchers might investigate neurotransmitter release, synaptic plasticity, or neuronal signaling pathways. Such insights could advance our understanding of brain function and potentially inform treatments for neurological disorders .
Immunology and Infectious Disease Research
RPOC’s ability to manipulate chemical reactions within live cells could aid immunologists and infectious disease researchers. By precisely controlling immune responses or studying pathogen-host interactions, scientists may uncover new therapeutic targets or diagnostic approaches .
特性
IUPAC Name |
2-cyclopentylsulfanyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c21-14(10-22-13-5-1-2-6-13)16-7-3-4-12-8-17-15-18-11-19-20(15)9-12/h8-9,11,13H,1-7,10H2,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCNCIGXIMTHJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)

![4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2396729.png)

![(Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2396738.png)

![4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol](/img/structure/B2396740.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2396741.png)
![2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B2396742.png)
![N~6~-(3-methoxybenzyl)-N~6~-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2396743.png)

